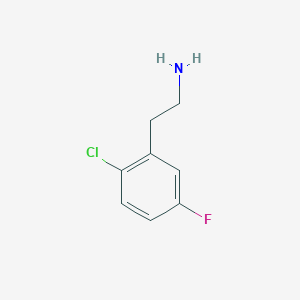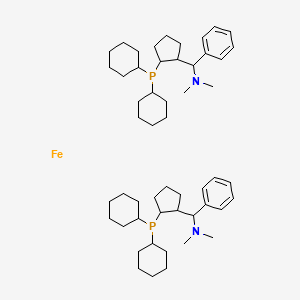
1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron is a complex organometallic compound It is characterized by the presence of a phosphanyl group, a cyclopentyl ring, and an iron center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron typically involves the following steps:
Formation of the Phosphanyl Ligand: The dicyclohexylphosphanyl group is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.
Cyclopentyl Ring Formation: The cyclopentyl ring is introduced via a cyclization reaction involving appropriate precursors.
Coordination to Iron: The final step involves the coordination of the phosphanyl and cyclopentyl ligands to an iron center, often using iron(II) chloride as the iron source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The iron center can undergo oxidation reactions, often forming iron(III) species.
Reduction: Reduction reactions can revert the iron center back to iron(II) or even iron(0).
Substitution: Ligand substitution reactions can occur, where the phosphanyl or cyclopentyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, and toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species.
科学的研究の応用
Chemistry
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development:
Industry
Manufacturing: Used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations through electron transfer and bond formation/breaking processes.
類似化合物との比較
Similar Compounds
- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
- (1S)-1-(2-dicyclohexylphosphanylcyclohexyl)-N,N-dimethyl-1-phenylmethanamine;iron
Uniqueness
The unique combination of the dicyclohexylphosphanyl group and the cyclopentyl ring in (1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications.
特性
IUPAC Name |
1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H42NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,13-14,22-26H,4-5,8-12,15-20H2,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWFMRGKDEINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84FeN2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
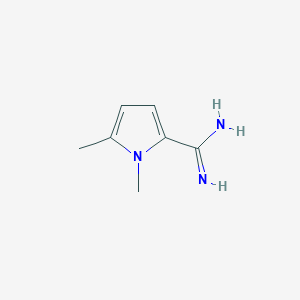

![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)
![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)

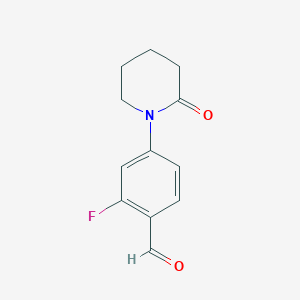
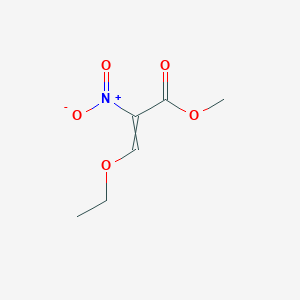
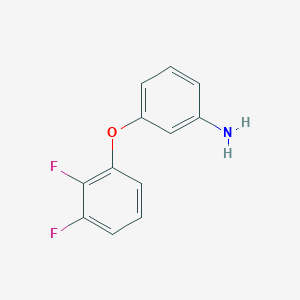
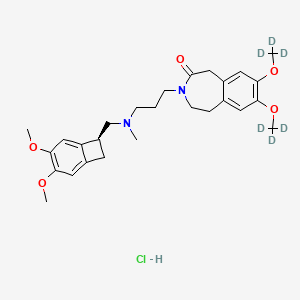
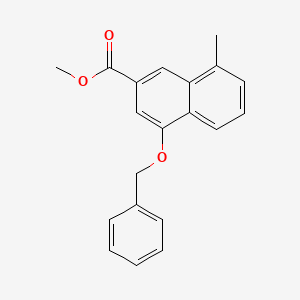
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12433981.png)

